![molecular formula C17H16O3 B14187944 Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate CAS No. 923026-23-7](/img/structure/B14187944.png)
Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate is an organic compound characterized by the presence of a naphthalene ring, a prop-2-yn-1-yl group, and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthalen-1-ylprop-2-ynoic acid.
Reduction: Formation of ethyl {[3-(naphthalen-1-yl)prop-2-en-1-yl]oxy}acetate.
Substitution: Formation of ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]thio}acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate involves its interaction with specific molecular targets. The naphthalene ring and alkyne group can participate in π-π stacking interactions and covalent bonding with biological macromolecules, influencing various biochemical pathways. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl {[3-(phenyl)prop-2-yn-1-yl]oxy}acetate
- Ethyl {[3-(naphthalen-2-yl)prop-2-yn-1-yl]oxy}acetate
- Ethyl {[3-(anthracen-1-yl)prop-2-yn-1-yl]oxy}acetate
Uniqueness
Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate is unique due to the specific positioning of the naphthalene ring and the prop-2-yn-1-yl group, which imparts distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
923026-23-7 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
ethyl 2-(3-naphthalen-1-ylprop-2-ynoxy)acetate |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(18)13-19-12-6-10-15-9-5-8-14-7-3-4-11-16(14)15/h3-5,7-9,11H,2,12-13H2,1H3 |
InChI-Schlüssel |
UMRYJWIDLZTXBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCC#CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


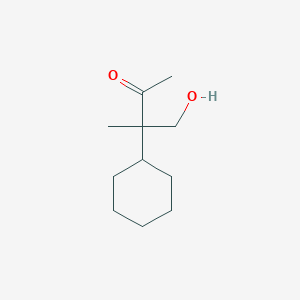

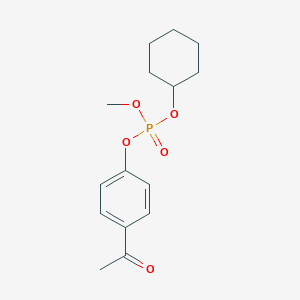
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
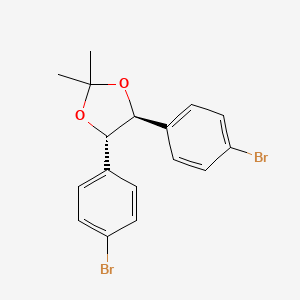
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
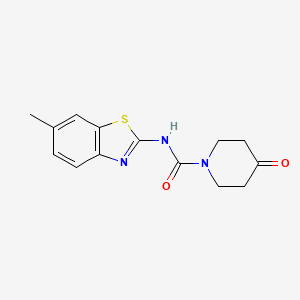
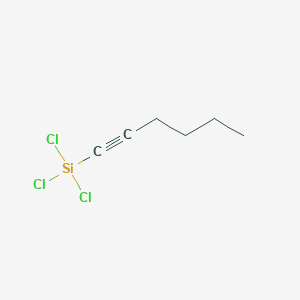
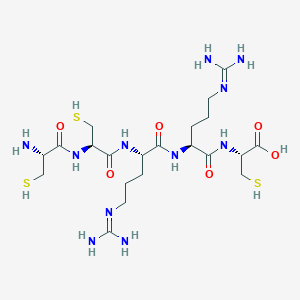
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

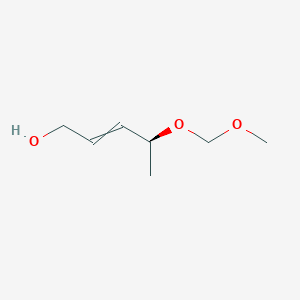
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
